Benzocycloheptene

Descripción

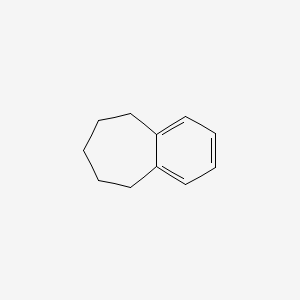

Structure

3D Structure

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-6-10-8-4-5-9-11(10)7-3-1/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOQXHNKRXRCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148065 | |

| Record name | Benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-16-7 | |

| Record name | Benzocycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOCYCLOHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N53Y6U65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Benzocycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of benzocycloheptene, a bicyclic compound composed of a benzene (B151609) ring fused to a cycloheptene (B1346976) ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.

Core Chemical Structure and Nomenclature

This compound, in its most saturated form, is systematically named 6,7,8,9-tetrahydro-5H-benzo[1]annulene . The core structure consists of a benzene ring fused to a seven-membered cycloheptane (B1346806) ring. The numbering of the atoms in the bicyclic system is crucial for the unambiguous identification of its derivatives.

The term "this compound" can also refer to isomers with varying degrees of unsaturation in the seven-membered ring. However, this guide will focus primarily on the saturated analog, which serves as a foundational structure for many derivatives.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are essential for their handling, characterization, and application in research and development. The following table summarizes key quantitative data for the parent compound and some of its common derivatives.

| Property | 6,7,8,9-tetrahydro-5H-benzo[1]annulene | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol |

| Molecular Formula | C₁₁H₁₄ | C₁₁H₁₂O | C₁₁H₁₄O |

| Molecular Weight | 146.23 g/mol | 160.21 g/mol | 162.23 g/mol |

| CAS Number | 1075-16-7 | 826-73-3 | 35550-94-8 |

| Density | 0.949 g/cm³ | 1.071 g/mL at 25 °C | Not Available |

| Boiling Point | 231.9 °C at 760 mmHg | 270 °C | Not Available |

| Melting Point | Not Available | 202 °C | Not Available |

| Refractive Index | 1.531 | n20/D 1.564 | Not Available |

| Flash Point | 86.3 °C | >230 °F | Not Available |

| pKa | Not Available | Not Available | 14.44 (Predicted) |

Experimental Protocols

The synthesis of the parent this compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is typically achieved through the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone). Two classical methods for this conversion are the Wolff-Kishner reduction and the Clemmensen reduction.

Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

A common precursor, 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one, can be synthesized via the following procedure[2]:

-

A mixture of isomers of dimethyl 7-oxo-5,6,8,9-tetrahydrothis compound-6,8-dicarboxylate (80 g) is dissolved in a mixture of aqueous 3M sulfuric acid (300 mL) and acetonitrile (B52724) (50 mL) under an argon atmosphere.

-

The mixture is refluxed overnight.

-

Upon completion, the reaction mixture is diluted with diethyl ether and neutralized with a 2M aqueous sodium hydroxide (B78521) solution (3 x 300 mL).

-

The organic layer is dried over magnesium sulfate (B86663) and evaporated to dryness.

-

The residue is distilled at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one.

Wolff-Kishner Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The Wolff-Kishner reduction converts a ketone to an alkane using hydrazine (B178648) and a strong base, typically potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.[3][4][5]

General Protocol:

-

The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is mixed with a slight excess of hydrazine hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent such as diethylene glycol.

-

The mixture is heated to a temperature that allows for the formation of the hydrazone and the subsequent evolution of nitrogen gas (typically 180-200 °C).

-

The reaction is refluxed until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 6,7,8,9-tetrahydro-5H-benzo[1]annulene can be purified by distillation or chromatography.

Clemmensen Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The Clemmensen reduction achieves the same conversion of a ketone to an alkane but under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6]

General Protocol:

-

Zinc amalgam is prepared by treating zinc granules or powder with a solution of mercuric chloride.

-

The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is dissolved in a solvent that is immiscible with concentrated hydrochloric acid, such as toluene.

-

The zinc amalgam and concentrated hydrochloric acid are added to the solution of the ketone.

-

The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

-

After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then brine.

-

The organic solution is dried over an anhydrous drying agent, and the solvent is evaporated to give the crude product.

-

Purification of the resulting 6,7,8,9-tetrahydro-5H-benzo[1]annulene is typically performed by distillation or chromatography.

Signaling Pathways and Mechanism of Action

Certain derivatives of this compound have been identified as antagonists of the C-C chemokine receptor type 2 (CCR2).[7] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[8] Antagonism of this pathway is a therapeutic strategy for various inflammatory diseases.

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G-protein subunits, which in turn modulate downstream effector molecules and activate several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11] These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.[9][12]

This compound-based CCR2 antagonists act by blocking the binding of CCL2 to the CCR2 receptor, thereby inhibiting the initiation of these downstream signaling cascades. This blockade effectively reduces the recruitment of inflammatory cells to tissues.

Caption: Simplified signaling pathway of the CCL2/CCR2 axis and the mechanism of action of this compound-based antagonists.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, with its derivatives showing promise as modulators of key biological pathways. A thorough understanding of its fundamental properties, synthetic routes, and the mechanisms of action of its bioactive derivatives is crucial for the continued development of novel therapeutics based on this versatile chemical entity. This guide provides a foundational resource for researchers and professionals engaged in this field.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Wolff-Kishner Reduction [organic-chemistry.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Benzocycloheptene Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzocycloheptene scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a seven-membered cycloheptene (B1346976) ring, represents a privileged structure in medicinal chemistry and natural product synthesis. Its unique conformational flexibility and the ability to present substituents in a distinct three-dimensional space have made it a cornerstone for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of the this compound core. It details key experimental protocols, presents quantitative physicochemical and biological data, and visualizes associated signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.

History and Discovery

The genesis of the this compound scaffold is intrinsically linked to the development of synthetic methodologies for constructing seven-membered rings in the early 20th century. While the direct synthesis of the parent this compound molecule is not marked by a singular "discovery" event, its emergence stemmed from the broader exploration of ring expansion and cyclization reactions.

A pivotal moment in accessing the core structure was the application of the intramolecular Friedel-Crafts acylation . This reaction, a cornerstone of aromatic chemistry, provided a reliable method to construct the fused seven-membered ring system. One of the most fundamental and well-studied derivatives is 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one , commonly known as benzosuberone . The synthesis of benzosuberone through the cyclization of γ-phenylbutyric acid derivatives laid the groundwork for the exploration of the this compound chemical space.

Early interest in this scaffold was further fueled by the discovery of natural products containing a similar tricyclic 6-7-6 ring system, such as colchicine and its derivatives like allocolchicine . The potent biological activity of these natural products, particularly their ability to inhibit tubulin polymerization, spurred synthetic efforts to create simplified, yet biologically active, analogues based on the this compound core.

Key Synthetic Methodologies

The construction of the this compound scaffold has been approached through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

This remains one of the most common and efficient methods for the synthesis of benzosuberone and its derivatives. The reaction involves the cyclization of a suitable acyl halide or carboxylic acid onto an aromatic ring in the presence of a Lewis acid or a strong protic acid.

Experimental Protocol: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation

-

Reaction: 5-Phenylvaleric acid is converted to its acyl chloride, which is then cyclized using a Lewis acid catalyst.

-

Reagents and Conditions:

-

Step 1 (Acyl Chloride Formation): 5-Phenylvaleric acid, thionyl chloride (SOCl₂), reflux.

-

Step 2 (Cyclization): The resulting 5-phenylvaleroyl chloride, aluminum chloride (AlCl₃) or another suitable Lewis acid, in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at 0 °C to room temperature.

-

-

Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent deprotonation re-aromatizes the benzene ring and yields the cyclic ketone, benzosuberone.[2][3]

-

Work-up and Purification: The reaction is typically quenched with ice-water, and the product is extracted with an organic solvent. Purification is achieved through distillation or column chromatography.

Ring Expansion Reactions

Historical methods for the formation of seven-membered rings often relied on ring expansion strategies. While less common for the direct synthesis of simple benzocycloheptenes today, these methods are valuable for accessing specific derivatives.

Experimental Protocol: Ring Expansion of a Tetralone Derivative

-

Reaction: A substituted tetralone can be converted to a diazomethyl ketone, which upon treatment with a suitable catalyst (e.g., a copper or silver salt), undergoes a Wolff rearrangement and subsequent ring expansion.

-

Reagents and Conditions:

-

Step 1 (Diazotization): A tetralone derivative is reacted with a diazotizing agent.

-

Step 2 (Rearrangement): The resulting diazo compound is treated with a catalyst, often with heating or photolysis, to induce the rearrangement and expansion to a benzocycloheptenone.

-

-

Mechanism: The key step is the generation of a carbene from the diazo compound, which then undergoes a 1,2-shift to expand the six-membered ring to a seven-membered ring.

Modern Synthetic Approaches: Derivatization and Functionalization

Much of the recent research has focused on the efficient derivatization of commercially available starting materials like benzosuberone to access a wide range of functionalized benzocycloheptenes.

Experimental Protocol: Synthesis of a Functionalized this compound from Benzosuberone

-

Reaction: A Wittig olefination followed by hydrogenation and subsequent intramolecular Friedel-Crafts annulation.[4]

-

Reagents and Conditions:

-

Step 1 (Wittig Olefination): An appropriate phosphonium (B103445) ylide is reacted with a substituted benzaldehyde (B42025) to form a stilbene (B7821643) derivative.

-

Step 2 (Hydrogenation): The double bond is reduced, for example, using H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Step 3 (Cyclization): The resulting carboxylic acid is cyclized using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4][5]

-

-

Application: This multi-step sequence allows for the introduction of various substituents on both the aromatic ring and the seven-membered ring, providing access to a library of analogues for structure-activity relationship (SAR) studies.[4]

Quantitative Data

The following tables summarize key quantitative data for the parent compound, benzosuberone, and representative biologically active this compound derivatives.

Table 1: Physicochemical Properties of Benzosuberone

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol [6] |

| CAS Number | 826-73-3[6] |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 23-25 °C |

| Boiling Point | 135-137 °C at 10 mmHg |

| Density | 1.085 g/cm³ |

Table 2: Biological Activity of Representative this compound Derivatives

| Compound Class | Example Structure | Biological Target | Activity (IC₅₀) | Reference |

| Tubulin Polymerization Inhibitor | KGP18 | Tubulin | ~1 µM | [4] |

| HDAC Inhibitor | Benzamide Derivative | HDAC3 | 30 nM | [7] |

| Antihistamine | Cyproheptadine | H₁ Receptor | - | [8] |

Signaling Pathways and Biological Relevance

The this compound scaffold has proven to be a versatile template for targeting several key biological pathways implicated in various diseases, most notably cancer.

Inhibition of Tubulin Polymerization

Inspired by natural products like colchicine, many synthetic this compound derivatives have been developed as potent inhibitors of tubulin polymerization.[4][9] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. This mechanism of action makes these compounds promising anticancer agents. Some derivatives also exhibit vascular disrupting agent (VDA) properties, selectively targeting and damaging the blood vessels that supply tumors.[4][10]

References

- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Benzocycloheptene

Introduction:

Benzocycloheptene, also known as 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is a fused-ring hydrocarbon consisting of a benzene (B151609) ring fused to a cycloheptane (B1346806) ring. As a structural motif in various organic compounds, understanding its spectroscopic signature is crucial for researchers in chemical synthesis, materials science, and drug development. This technical guide provides a summary of the expected and reported spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for a comprehensive spectroscopic analysis.

Section 1: Spectroscopic Data

The key to identifying and characterizing this compound lies in the unique signals generated by its aromatic and aliphatic protons and carbons, its characteristic bond vibrations, and its mass-to-charge ratio upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The molecule's C₂ symmetry influences the number of unique signals observed.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.10 | Multiplet | 4H | Aromatic (H-1, H-2, H-3, H-4) |

| ~ 2.85 | Triplet | 4H | Benzylic (H-5, H-9) |

| ~ 1.85 | Quintet | 4H | Aliphatic (H-6, H-8) |

| ~ 1.60 | Quintet | 2H | Aliphatic (H-7) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 141.5 | Aromatic (C-4a, C-9a) |

| ~ 129.0 | Aromatic (C-2, C-3) |

| ~ 126.0 | Aromatic (C-1, C-4) |

| ~ 35.0 | Benzylic (C-5, C-9) |

| ~ 32.5 | Aliphatic (C-6, C-8) |

| ~ 27.0 | Aliphatic (C-7) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. For this compound, key absorptions are from its aromatic and aliphatic C-H bonds and the aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (CH₂) |

| ~ 1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations[2] |

| 1465 - 1450 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |

| Below 900 | Medium-Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) ionization is a common method. The molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol .

Table 4: GC-MS Fragmentation Data for this compound

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - C₂H₅]⁺ |

| 104 | High (Base Peak) | [M - C₃H₆]⁺ (Tropylium-like cation) |

Section 2: Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data detailed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum, and integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon atom.

-

A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

-

Use a wider spectral width compared to ¹H NMR to encompass the full range of carbon chemical shifts.

-

IR Spectroscopy Protocol (FT-IR)

-

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top, gently rotating to spread the sample into a thin, uniform film free of air bubbles.

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place the prepared sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Impact (EI) ionization source.

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar).

-

Use a temperature program to separate the analyte from any impurities. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry (MS):

-

As this compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Section 3: Visualization of Analytical Workflow

The comprehensive spectroscopic analysis of a compound like this compound involves a multi-pronged approach where different techniques provide complementary information. The following diagram illustrates this logical workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Classification of Benzocycloheptene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzocycloheptene core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive classification of this compound derivatives and analogs based on their primary pharmacological activities. We delve into their roles as antihistamines, melatonin (B1676174) receptor ligands, and anticancer agents, presenting a detailed analysis of their structure-activity relationships (SAR), experimental protocols for their biological evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Classification of this compound Derivatives

This compound derivatives can be broadly categorized based on their therapeutic applications, which are dictated by their interactions with specific biological targets. The primary classes include:

-

Antihistamines: These compounds primarily target the histamine (B1213489) H1 receptor, alleviating allergic reactions.

-

Melatonin Receptor Ligands: This class includes both agonists and antagonists of melatonin receptors (MT1 and MT2), with applications in treating sleep disorders and other circadian rhythm-related conditions.

-

Anticancer Agents: A significant number of this compound analogs exhibit potent anticancer activity, primarily through the inhibition of tubulin polymerization.

Antihistamines

This compound-based antihistamines are a well-established class of drugs used to treat allergic conditions such as rhinitis and urticaria.[1][2] These compounds act as inverse agonists or neutral antagonists at the histamine H1 receptor, preventing the pro-inflammatory effects of histamine.[2] The general structure-activity relationship for H1 antihistamines often involves a diaryl substitution, a connecting moiety, an alkyl chain, and a terminal tertiary amine.[3][4]

Table 1: Structure-Activity Relationship of Selected this compound-based Antihistamines

| Compound | R1 | R2 | X | n | NR'R" | Activity (Qualitative) | Reference |

| Cyproheptadine | Phenyl | Thiophene | C | 2 | N(CH3)2 | Potent H1 antagonist | [5] |

| Ketotifen | Thiophene | - | C=O | 2 | N(CH3)2 | H1 antagonist, mast cell stabilizer | [6] |

| Loratadine | Phenyl | Pyridyl | C | - | Piperidine-COO-Et | Non-sedating H1 antagonist | [5] |

Melatonin Receptor Ligands

This compound derivatives have been explored as mimics of the endogenous hormone melatonin, targeting the MT1 and MT2 receptors.[7][8] These receptors are involved in regulating circadian rhythms, and their modulation has therapeutic potential for sleep disorders.[9][10] The SAR of these compounds often focuses on the substitution pattern on the this compound ring and the nature of the side chain that mimics the N-acetyl ethylamine (B1201723) of melatonin.[7][8]

Table 2: Binding Affinities (Ki) of this compound Analogs for Melatonin Receptors

| Compound | R1 | R2 | Side Chain | Ki (nM) - MT1 | Ki (nM) - MT2 | Activity | Reference |

| Analog 1 | OCH3 | H | NHCOCH3 | 15.2 | 8.5 | Agonist | [11] |

| Analog 2 | H | OCH3 | NHCOCH3 | 45.7 | 22.1 | Agonist | [11] |

| Analog 3 | OCH3 | OCH3 | NHCOCH3 | >1000 | >1000 | Antagonist | [7][8] |

| Ramelteon | - | - | N-acyl indane | 0.027 | 0.091 | Agonist | [12] |

Anticancer Agents (Tubulin Polymerization Inhibitors)

A significant and promising class of this compound derivatives exhibits potent anticancer activity by targeting the microtubule cytoskeleton.[4][13] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14] The SAR for these inhibitors is highly dependent on the substitution pattern on both the this compound and the appended aryl ring.

Table 3: In Vitro Anticancer Activity (IC50) of this compound-based Tubulin Inhibitors

| Compound | R1 | R2 | Aryl Ring | Cell Line | IC50 (nM) | Reference |

| Combretastatin A-4 | OCH3 | OCH3 | 3,4,5-trimethoxyphenyl | HeLa | 1.5 | [13] |

| Analog A | OCH3 | H | 3,4,5-trimethoxyphenyl | MCF-7 | 3.2 | [13] |

| Analog B | F | H | 3,4,5-trimethoxyphenyl | A549 | 2.8 | [13] |

| Podophyllotoxin | - | - | - | Various | 2-10 | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. This section provides methodologies for key in vitro assays.

Melatonin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the MT1 and MT2 receptors.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

-

Radioligand: [3H]-Melatonin or 2-[125I]-Iodomelatonin

-

Non-specific binding control: 10 µM unlabeled melatonin

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the receptor of interest.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand solution, and 25 µL of test compound at various concentrations.

-

For total binding, add 25 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 25 µL of 10 µM unlabeled melatonin.

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)

-

Test compounds

-

Positive control (e.g., colchicine)

-

Vehicle control (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.

-

In a pre-warmed 96-well plate, add 10 µL of test compound at various concentrations, positive control, or vehicle control.

-

To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.

Histamine H1 Receptor Signaling

This compound-based antihistamines act as inverse agonists at the H1 receptor, a G-protein coupled receptor (GPCR). In its active state, the H1 receptor couples to Gq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By stabilizing the inactive conformation of the H1 receptor, this compound antihistamines block this signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound Antihistamines.

Melatonin Receptor Signaling

This compound-based melatonin receptor ligands interact with MT1 and MT2 receptors, which are also GPCRs. These receptors primarily couple to Gi/o proteins. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately mediating the physiological effects of melatonin, such as the regulation of sleep-wake cycles.

Caption: Melatonin Receptor Signaling Pathway Activated by this compound Agonists.

Tubulin Polymerization Inhibition

This compound-based anticancer agents that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[14]

Caption: Mechanism of Action of this compound-based Tubulin Polymerization Inhibitors.

Conclusion and Future Directions

This compound derivatives represent a versatile and valuable scaffold in drug discovery, with successful examples in antihistamine, sleep aid, and anticancer therapies. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and improved therapeutics. Future research efforts should focus on the design of subtype-selective ligands, particularly for melatonin receptors, to minimize off-target effects. In the realm of oncology, the development of this compound-based tubulin inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance remains a key challenge. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of this compound-based drugs.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Applications of QSAR study in drug design of tubulin binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioinformation.net [bioinformation.net]

- 6. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ora.uniurb.it [ora.uniurb.it]

- 15. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Calculation of Benzocycloheptene Stability

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The conformational landscape of the benzocycloheptene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a variety of bioactive molecules and functional materials. Understanding the relative stability of its conformers and the energy barriers to their interconversion is crucial for rational drug design and the prediction of molecular properties. This technical guide provides a comprehensive overview of the theoretical methods employed to investigate the stability of this compound, with a focus on quantum mechanical calculations. It details the computational protocols, presents key quantitative data from the literature, and visualizes the conformational pathways and computational workflows.

Introduction to this compound Conformational Analysis

This compound, also known as 6,7-dihydro-5H-benzo[1]annulene, possesses a flexible seven-membered ring fused to a benzene (B151609) ring. This flexibility gives rise to a complex potential energy surface with several low-energy conformations, primarily belonging to the chair and boat families. The interconversion between these conformers, particularly the ring inversion of the cycloheptene (B1346976) moiety, is a key dynamic process that influences the molecule's overall shape, reactivity, and biological activity.

Theoretical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the geometries, relative energies, and interconversion barriers of these conformers with a high degree of accuracy.[2]

Key Conformations of the this compound Ring

The seven-membered ring of this compound can adopt several conformations. The most stable forms are typically variations of the chair and boat conformations, with the twist-boat often being a key intermediate or low-energy state.

-

Chair (C): Generally the most stable conformation for cycloheptene and its derivatives, minimizing both angle and torsional strain.

-

Twist-Boat (TB): A flexible conformation that is often slightly higher in energy than the chair. It is a key player in the pseudorotation pathway that interconverts different boat and twist-boat forms.

-

Boat (B): Typically a higher energy conformation or a transition state due to steric hindrance between the "flagpole" hydrogens.

Computational Methodologies

The accurate theoretical study of this compound stability involves a multi-step computational protocol. This section details the standard procedures employed in the field.

The choice of the computational method and basis set is critical for obtaining reliable results. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost.

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate geometries and relative energies for a broad range of organic molecules.

-

Recommended Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a good description of the electronic structure. For higher accuracy, larger basis sets such as 6-311+G(d,p) or aug-cc-pVTZ can be employed.[3]

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), can offer even higher accuracy but are more computationally demanding.

The following workflow is standard for a comprehensive conformational analysis of this compound.

-

Conformational Search: An initial search for all possible low-energy conformers is performed. This can be done using molecular mechanics force fields followed by clustering of the resulting geometries.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Harmonic frequency calculations are performed on the optimized geometries. This step serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating relative Gibbs free energies.

-

-

Transition State Search: To determine the energy barriers for conformational interconversions (e.g., chair-to-boat), a search for the transition state (TS) structure connecting the two conformers is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used.

-

Transition State Verification: A frequency calculation on the TS geometry is performed to verify that it is a true first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

Energy Refinement: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.

Caption: Energy profile for this compound ring inversion.

The chair conformation interconverts to the boat conformation via a high-energy transition state. The boat and twist-boat forms can interconvert through a lower-energy process known as pseudorotation.[4]

Implications for Drug Development

The conformational preferences of the this compound scaffold are of paramount importance in drug design. The three-dimensional shape of a molecule dictates its ability to bind to a biological target.

-

Receptor Binding: The specific chair, boat, or twist-boat conformation adopted by a this compound-containing drug will determine the spatial orientation of its substituents, which is critical for effective interaction with a receptor's binding pocket.

-

Pharmacokinetic Properties: The conformational flexibility can influence properties such as membrane permeability and metabolic stability.

-

Rational Design: By understanding the energetic landscape of the this compound core, medicinal chemists can design more rigid analogues that are "locked" into the bioactive conformation, potentially leading to increased potency and selectivity.

Conclusion

Theoretical calculations, particularly DFT methods, provide a robust framework for understanding the stability and conformational dynamics of this compound. While a complete energetic profile for the parent molecule requires further dedicated study, the analysis of related compounds offers significant insights. The chair conformation is generally the most stable, with a ring inversion barrier of approximately 7 kcal/mol for the benzo-fused system. This knowledge is invaluable for researchers in drug development and materials science, enabling the rational design of molecules with tailored three-dimensional structures and properties. Future work should focus on a systematic computational study of a series of substituted benzocycloheptenes to build a comprehensive library of their conformational preferences.

References

A Comprehensive Guide to the Nomenclature of Benzocycloheptene

For Researchers, Scientists, and Drug Development Professionals

The benzocycloheptene core is a significant structural motif in a variety of biologically active compounds, including antihistamines, anticholinergics, and antidepressants.[1] A thorough understanding of its nomenclature is paramount for unambiguous communication in research and development. This technical guide provides an in-depth overview of the systematic naming of this compound and its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The this compound Core: Structure and IUPAC Naming

This compound refers to a chemical structure where a benzene (B151609) ring is fused to a cycloheptene (B1346976) ring.[2] The systematic IUPAC name for the most common, partially saturated form is 6,7,8,9-tetrahydro-5H-benzo[3]annulene .[4] Let's dissect this name:

-

benzo : Indicates the presence of a fused benzene ring.

-

[3]annulene : Specifies a seven-membered unsaturated ring. While "cycloheptene" is commonly used, "annulene" is a more formal term for monocyclic hydrocarbons with alternating single and double bonds.

-

6,7,8,9-tetrahydro- : Denotes the saturation of four carbon atoms in the seven-membered ring, indicating the presence of four additional hydrogen atoms compared to the fully unsaturated system.

-

5H- : Indicates that the carbon at position 5 is a saturated center (CH2) and is not part of a double bond. This is known as "indicated hydrogen."

It is important to note that older, traditional names such as "6,7-Dihydro-5H-benzocycloheptene" are no longer encouraged by IUPAC to avoid ambiguity.[3][5]

The numbering of the this compound core is crucial for correctly identifying the positions of substituents. The fusion of the benzene and cycloheptene rings dictates a fixed numbering system. The numbering starts from a carbon atom in the seven-membered ring adjacent to a fusion carbon and proceeds around the larger ring to give the fusion carbons the lowest possible numbers.

Nomenclature of this compound Derivatives

The naming of this compound derivatives follows the established IUPAC rules for substituted aromatic and alicyclic compounds. The this compound core serves as the parent structure, and substituents are indicated by prefixes with their corresponding locants (position numbers).

General Principles:

-

Identify the Parent Structure : The this compound core is the fundamental unit.

-

Identify and Name Substituents : Functional groups or alkyl chains attached to the core are named as prefixes (e.g., "hydroxy-", "methyl-", "bromo-").

-

Number the Ring System : Use the fixed numbering of the this compound core to assign the lowest possible locants to the principal functional group, and then to other substituents.

-

Assemble the Name : Arrange the substituent prefixes alphabetically, preceded by their locants. The parent name appears at the end.

The following flowchart illustrates the logical steps for naming a substituted this compound.

Summary of Nomenclature Rules

For quick reference, the following table summarizes the key IUPAC rules for the nomenclature of this compound and its derivatives.

| Rule Category | Guideline | Example |

| Parent Name | The systematic name for the saturated this compound core is 6,7,8,9-tetrahydro-5H-benzo[3]annulene. | - |

| Numbering | Numbering starts from the carbon next to a fusion carbon in the seven-membered ring, proceeding to give the fusion carbons the lowest possible numbers. | See the IUPAC Numbering Diagram above. |

| Substituents | Substituents are cited as prefixes in alphabetical order. | A methyl group at position 7 is named "7-methyl-". |

| Locants | The position of each substituent is indicated by a number (locant) preceding the substituent name. | "7-methyl-6,7,8,9-tetrahydro-5H-benzo[3]annulene" |

| Multiple Substituents | If multiple identical substituents are present, use prefixes like "di-", "tri-", etc. These prefixes are not considered for alphabetization. | "2,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[3]annulene" |

| Indicated Hydrogen | The "5H-" designation is crucial to specify the position of the saturated carbon in the partially unsaturated ring. | 5H-benzo[3]annulene |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific this compound derivatives are beyond the scope of this nomenclature guide. Researchers should refer to primary literature for specific experimental details. For instance, the synthesis of various derivatives of this compound for pharmaceutical applications has been described in patent literature, which often includes detailed methods.[6] Spectroscopic data, such as NMR and mass spectrometry, are essential for structure elucidation and can be found in databases like PubChem for known this compound compounds.[4][7]

Conclusion

A precise and systematic approach to the nomenclature of this compound is essential for the scientific community. By adhering to the IUPAC guidelines outlined in this guide, researchers, scientists, and drug development professionals can ensure clarity and consistency in their work. The principles of identifying the parent structure, correct numbering, and systematic naming of substituents provide a robust framework for communicating complex chemical information accurately.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MeSH Browser [meshb-prev.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. This compound | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. EP0354078A2 - Derivatives of this compound, method for their preparation and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 7. 5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Reactions Involving the Benzocycloheptene Core

For Researchers, Scientists, and Drug Development Professionals

The benzocycloheptene motif, a seven-membered carbocycle fused to a benzene (B151609) ring, is a prevalent structural feature in a wide array of pharmaceuticals and biologically active natural products.[1] Its unique conformational properties and synthetic versatility make it a valuable scaffold in medicinal chemistry. Molecules incorporating this core have shown diverse biological activities, including antihistaminic, anticholinergic, antidepressant, and antiserotonergic effects.[2] This guide details key synthetic strategies for constructing and functionalizing the this compound core, providing structured data and experimental protocols for practical application.

Synthesis of the this compound Core

The construction of the seven-membered ring fused to a benzene ring presents a synthetic challenge.[1] Key methodologies include intramolecular Friedel-Crafts reactions, ring-closing metathesis, and various cycloaddition or rearrangement reactions.[3]

A primary method for synthesizing the this compound skeleton is through the intramolecular Friedel-Crafts cyclization of a phenyl-substituted acyl chloride or carboxylic acid. This reaction is typically promoted by a strong Lewis acid, such as AlCl₃, or a protic acid like polyphosphoric acid (PPA). The reaction proceeds by generating an acylium ion electrophile, which is then attacked by the aromatic ring to form the seven-membered cycloheptanone (B156872) ring. This method is particularly effective for creating 6-membered rings but can also be adapted for 5- and 7-membered ring systems.[4]

A related cascade strategy involves an intramolecular Prins reaction followed by a Friedel-Crafts cyclization. Treatment of 3-(2-vinylphenyl)propanals with a Lewis acid like BF₃·Et₂O generates a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic ring to form the this compound system.[5][6]

dot graph "Intramolecular_Friedel_Crafts_Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Scheme for Intramolecular Friedel-Crafts Cyclization", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];

// Nodes Start [label="Phenyl-substituted\nAcyl Chloride/Carboxylic Acid"]; Intermediate [label="Acylium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Benzocycloheptenone\nCore", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" Lewis Acid (e.g., AlCl₃)\nor Protic Acid "]; Intermediate -> Product [label=" Intramolecular\nElectrophilic Attack "]; } Caption: Friedel-Crafts pathway to the benzocycloheptenone core.

Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of 5- to 7-membered unsaturated rings.[7] This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a diene precursor. The primary byproduct is volatile ethylene, which drives the reaction to completion.[8] RCM is valued for its high functional group tolerance and its ability to create previously difficult-to-access cyclic structures, making it a staple in modern organic synthesis.[7][8]

dot graph "Ring_Closing_Metathesis" { graph [rankdir="LR", splines=ortho, nodesep=0.8, label="General Scheme for Ring-Closing Metathesis (RCM)", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];

// Nodes Diene [label="Acyclic Diene Precursor\n(Attached to Benzene Ring)"]; Catalyst_Cycle [label="Metallacyclobutane\nIntermediate", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="+ Ethylene (gas)", shape=plaintext];

// Edges Diene -> Catalyst_Cycle [label=" Grubbs' Catalyst\n(Ru-based) "]; Catalyst_Cycle -> Product; Product -> Byproduct [style=invis]; // For layout Catalyst_Cycle -> Byproduct [style=invis]; } Caption: RCM approach for this compound synthesis.

Key Functionalization Reactions

Once the core is synthesized, typically as a benzosuberone (benzocycloheptanone), various functionalization reactions can be performed to introduce diverse chemical handles. These reactions are crucial for tuning the molecule's biological activity and physicochemical properties.

The benzylic position (the carbon atom adjacent to the aromatic ring) is particularly reactive.[9]

-

Benzylic Bromination : Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN), a bromine atom can be selectively introduced at the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical, making the benzylic C-H bond weaker and more susceptible to abstraction than other alkyl C-H bonds.[3][9] This halogenated intermediate is a versatile precursor for subsequent nucleophilic substitution or elimination reactions.

-

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group at the benzylic position to a carboxylic acid.[10] This powerful transformation occurs as long as there is at least one hydrogen atom on the benzylic carbon. The reaction will cleave C-C bonds further down the alkyl chain.[10]

dot graph "Benzylic_Functionalization_Workflow" { graph [splines=ortho, nodesep=0.5, label="Workflow for Benzylic Functionalization", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];

// Nodes Start [label="Benzosuberone", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromination [label="Benzylic Bromination\n(NBS, AIBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Benzylic Oxidation\n(KMnO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Br [label="Bromo-Benzosuberone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_COOH [label="Carboxy-Benzophenone\n(Ring-opened)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Further_Rxns [label="Further Reactions\n(Substitution/Elimination)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Bromination; Start -> Oxidation; Bromination -> Product_Br; Oxidation -> Product_COOH; Product_Br -> Further_Rxns; } Caption: Key reactions at the benzylic position of benzosuberone.

Given the importance of stereochemistry in pharmacology, asymmetric synthesis of this compound derivatives is critical.[11] Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of key reactions. For example, an Aza-Prins reaction using a chiral aldehyde and a Lewis acid catalyst can produce chiral piperidine (B6355638) intermediates, which can then be cyclized via an intramolecular Friedel-Crafts reaction to yield enantiomerically pure benzomorphans (a class of this compound derivatives).[11]

Quantitative Data Summary

The efficiency of synthetic reactions is paramount in drug development. The following tables summarize representative quantitative data for the key reactions discussed.

Table 1: Synthesis of this compound Core

| Reaction Type | Precursor | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | 4-phenyl-1-butanol | Phosphoric Acid | Heat | 50% | [4] |

| Aza-Prins/FC | (R)-(benzyloxy)(phenyl)acetaldehyde | Bi(OTf)₃ | CH₂Cl₂, rt | 25% (overall) | [11] |

| RCM | Diene precursor | Grubbs' 2nd Gen. Catalyst | Toluene, reflux | 87% |[7] |

Table 2: Functionalization of this compound Derivatives

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylic Bromination | 1-Benzosuberone (B52882) | NBS, AIBN | CCl₄, reflux | 9-Bromo-1-benzosuberone | High | [3] |

| Elimination | 9-Bromo-1-benzosuberone | DBU | Toluene, reflux | Benzocycloheptenone | Good | [3] |

| Aromatic Bromination | 1-Benzosuberone | AlCl₃, Br₂ | Solvent-free, heat | Mono/di-brominated products | Variable |[1] |

Detailed Experimental Protocols

Protocol 1: Benzylic Bromination and Elimination to form Benzocycloheptenone [3]

-

Benzylic Bromination:

-

To a solution of 1-benzosuberone (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide (B58015) byproduct.

-

Concentrate the filtrate under reduced pressure. The crude secondary bromide can be used directly in the next step or purified by column chromatography.

-

-

Elimination:

-

Dissolve the crude bromide from the previous step in toluene.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction, wash with aqueous HCl, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash chromatography on silica (B1680970) gel to afford the desired benzocycloheptenone product.

-

Protocol 2: Intramolecular Friedel-Crafts Cyclization of a Piperidinol [11]

-

Cyclization:

-

Dissolve the enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Stir the solution at room temperature for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the (1R,5S)-2-methyl-6,7-benzomorphan.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. Ring Closing Metathesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. digital.csic.es [digital.csic.es]

Unlocking the Therapeutic Potential of Benzocycloheptenes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of promising research avenues for benzocycloheptene compounds, a class of molecules holding significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core research areas, detailed experimental protocols, and quantitative data to facilitate further investigation and innovation in this field.

The this compound scaffold is a key structural motif found in a variety of biologically active natural products and synthetic pharmaceuticals. While historically recognized for their antihistaminic, anticholinergic, and antidepressant properties, recent research has unveiled new and exciting potential applications for these compounds, particularly in the fields of oncology, neuroprotection, and anti-inflammatory therapies. This guide will delve into these emerging areas, providing the necessary technical information to empower researchers to explore the full therapeutic landscape of this compound derivatives.

Anticancer Activity: Targeting the Cytoskeleton and Inflammatory Pathways

This compound analogs have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics and modulate key inflammatory signaling pathways implicated in cancer progression.

Inhibition of Tubulin Polymerization

Several this compound-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division and proliferation. By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for Tubulin Polymerization Inhibitors

| Compound | Target | Assay Type | IC50 Value | Cell Line | Cytotoxicity (GI50) | Reference |

| Benzocyclooctene Analogue 23 | Tubulin Polymerization | Tubulin Polymerization Assay | < 5 µM | - | - | [1] |

| Indene-based Compound 31 | Tubulin Polymerization | Tubulin Polymerization Assay | 11 µM | - | - | [1] |

| Benzosuberene Analogue KGP18 | Tubulin Polymerization | Cytotoxicity Assay | - | Human Cancer | Sub-nM | [1] |

| Dibenzocyclooctatetraene 5a | NF-κB Signaling Pathway | LPS-induced NF-κB Activation | 0.52 µM | RAW264.7 | 1.38–1.45 µM | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the spectrophotometric method to assess the inhibitory effect of this compound compounds on tubulin polymerization.

-

Reagent Preparation:

-

Purified bovine brain tubulin is reconstituted in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, and 10% glycerol) to a final concentration of 3 mg/mL.

-

Test compounds are dissolved in DMSO to create stock solutions and then diluted in G-PEM buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

In a 96-well plate, 90 µL of the tubulin solution is added to each well.

-

10 µL of the test compound dilution (or vehicle control) is added to the respective wells.

-

The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

The absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

The rate of polymerization is determined from the linear phase of the absorbance curve.

-

The IC50 value, the concentration of the compound that inhibits 50% of tubulin polymerization, is calculated by plotting the percentage of inhibition against the compound concentration.

-

References

Safety and Handling of Benzocycloheptene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for benzocycloheptene derivatives. As safety data for the core this compound structure is limited, this document synthesizes information from the Safety Data Sheets (SDS) of various derivatives, such as the pharmaceutically active compound Cyclobenzaprine (B1214914) hydrochloride. The information presented here should be used as a foundation for a thorough risk assessment specific to the derivative and experimental context.

Hazard Identification and Classification

This compound derivatives, particularly those with pharmacological activity, are often potent compounds requiring stringent safety measures. The primary hazards are associated with their potential toxicity upon ingestion, inhalation, or skin contact.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a representative toxic this compound derivative is classified as follows:

-

Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

Signal Word: Danger

Key Hazard Statements:

-

H301: Toxic if swallowed.

-

H312 + H332: Harmful in contact with skin or if inhaled.

Essential Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

The toxicity of this compound derivatives is highly dependent on their specific chemical structure. The following table summarizes acute toxicity data for a representative derivative.

| Toxicological Data for 7-Allylamino-6,7-dihydro(5H)this compound hydrochloride | |

| Test Type | LD50 - Lethal dose, 50 percent kill[1] |

| Route of Exposure | Intraperitoneal[1] |

| Species | Rodent - mouse[1] |

| Dose | 150 mg/kg[1] |

Overdoses of pharmacologically active derivatives like cyclobenzaprine can induce significant central nervous system (CNS) effects, including lethargy and agitation.[2] While severe cardiovascular events are less frequent than with related tricyclic antidepressants, sinus tachycardia is a common symptom of overdose.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of the specific this compound derivative in use is critical for safe handling. The table below provides data for Cyclobenzaprine hydrochloride as a reference.

| Property | Value | Reference |

| Molecular Formula | C20H21N · HCl | |

| Molecular Weight | 311.85 g/mol | |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 216 - 218 °C | [3] |

| Flash Point | No information available | [3] |

| Autoignition Temperature | No information available | [3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Handling:

-

Always handle in accordance with good industrial hygiene and safety practices.[4][5]

-

Prevent all contact with skin, eyes, and clothing.[4]

-

Prohibit eating, drinking, and smoking in areas where these compounds are handled.[4]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Avoid the generation and inhalation of dust and aerosols.[4]

-

Thoroughly wash hands and any exposed skin after handling.[3][4][5]

Storage:

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][5]

-

Ensure the storage area is secure and accessible only to authorized personnel.[3]

-

Keep away from incompatible materials and out of reach of children.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[4]

-

Skin Protection: A lab coat, along with suitable chemical-resistant gloves, must be worn.[3][4] Gloves should be inspected for integrity before each use.[5]

-

Respiratory Protection: In cases of inadequate ventilation or when handling fine powders, a NIOSH/MSHA-approved respirator is necessary.[4]

First Aid and Emergency Procedures

Immediate and appropriate response to an exposure is critical.

First Aid Measures:

-

Ingestion: Immediately contact a poison control center or physician.[3] Do not induce vomiting.[3] Rinse the mouth with water.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water. Wash with soap and water.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3]

-

Eye Contact: Immediately flush eyes with plenty of water, seeking medical advice.[3]

Accidental Release:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[3][4] Wear the prescribed PPE.[3][4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

-

Containment and Cleanup: Carefully sweep or scoop up spilled material into a suitable container for disposal, avoiding dust generation.[3]

Firefighting: